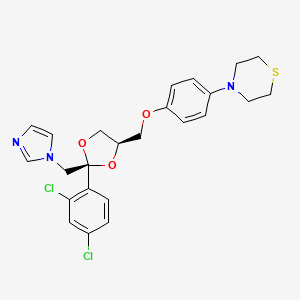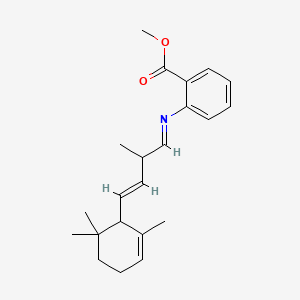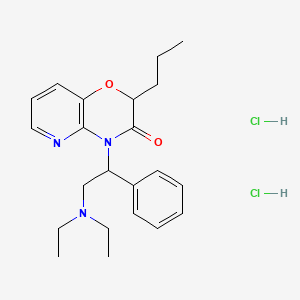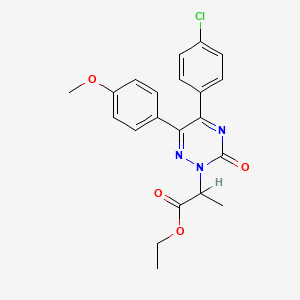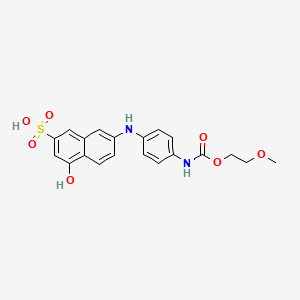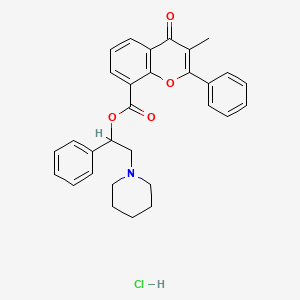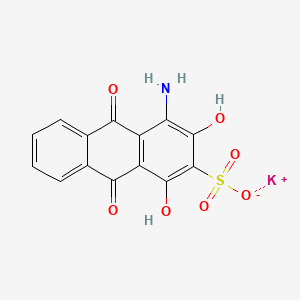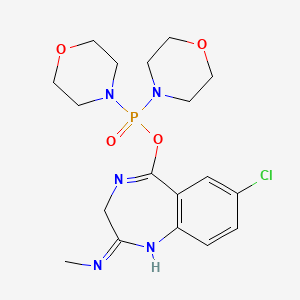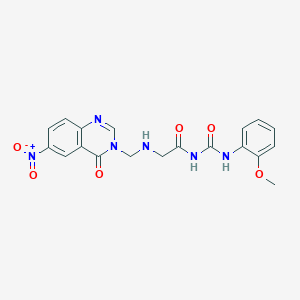
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its potent inhibitory effects on neural calcium uptake. This compound has shown significant potential in protecting against brain edema and memory deficits induced by various neurotoxic agents .
Méthodes De Préparation
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of intermediate compounds through reactions such as Strecker synthesis, partial hydrolysis, and N-cyanomethylation. The final product is obtained through cyclization, alkylation, or aralkylation, followed by dehydration and tetrazole ring formation . Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its neuroprotective properties and potential in treating neurodegenerative diseases.
Medicine: Explored for its anticonvulsant properties and potential use in epilepsy treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by inhibiting neural calcium uptake, which is crucial in preventing calcium overload in neurons. This action helps protect against neurotoxicity and brain edema. The molecular targets include calcium channels and pathways involved in calcium homeostasis .
Comparaison Avec Des Composés Similaires
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives differ from other calcium antagonists like flunarizine and nimodipine in their pharmacological profile. Similar compounds include:
Flunarizine: A calcium channel blocker used to prevent migraines.
Nimodipine: Another calcium channel blocker used to treat subarachnoid hemorrhage.
Phenytoin: A sodium channel blocker used as an anticonvulsant.
This compound’s unique structure and mechanism of action make it a valuable subject of scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
134069-56-0 |
|---|---|
Formule moléculaire |
C34H49ClF2N2O3 |
Poids moléculaire |
607.2 g/mol |
Nom IUPAC |
8-[4,4-bis(4-fluorophenyl)butyl]-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C34H48F2N2O3.ClH/c1-3-4-5-6-7-8-9-10-24-38-32(39)41-34(33(38,2)40)21-25-37(26-22-34)23-11-12-31(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28;/h13-20,31,40H,3-12,21-26H2,1-2H3;1H |
Clé InChI |
BKSBDIQSJYFMIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



